molecular formula C22H18Cl2N4O3 B12540409 4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol CAS No. 666173-98-4

4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol

Cat. No.: B12540409
CAS No.: 666173-98-4
M. Wt: 457.3 g/mol
InChI Key: STGTVBJLHVNBMJ-UHFFFAOYSA-N
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Description

4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The process begins with the formation of a diazonium salt from 2,6-dichloro-4-nitroaniline. This diazonium salt is then coupled with 9H-carbazole to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, affecting their function. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenylazo)-3-methyl-4H-isoxazol-5-one
  • 4-(3-Acetylphenylazo)-3-methyl-4H-isoxazol-5-one
  • 5-Amino-pyrazoles

Uniqueness

4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol is unique due to its specific structural features, including the presence of both a carbazole and a butan-1-ol group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other azo compounds .

Properties

CAS No.

666173-98-4

Molecular Formula

C22H18Cl2N4O3

Molecular Weight

457.3 g/mol

IUPAC Name

4-[3-[(2,6-dichloro-4-nitrophenyl)diazenyl]carbazol-9-yl]butan-1-ol

InChI

InChI=1S/C22H18Cl2N4O3/c23-18-12-15(28(30)31)13-19(24)22(18)26-25-14-7-8-21-17(11-14)16-5-1-2-6-20(16)27(21)9-3-4-10-29/h1-2,5-8,11-13,29H,3-4,9-10H2

InChI Key

STGTVBJLHVNBMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCCCO)C=CC(=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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